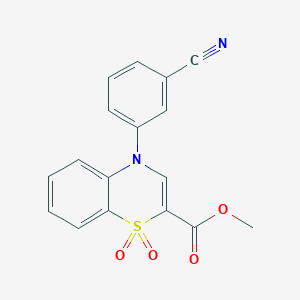
methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C17H12N2O4S and its molecular weight is 340.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
It is known that many benzothiazine derivatives interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes or receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that benzothiazine derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound
Activité Biologique
Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C17H12N2O4S
- Molecular Weight : 340.36 g/mol
- CAS Number : 1291861-82-9
Research indicates that benzothiazine derivatives exhibit various biological activities, primarily through their interaction with cellular pathways. The mechanisms include:
- Inhibition of Insulin Release : Similar compounds in the benzothiazine class have demonstrated the ability to inhibit insulin release from pancreatic beta cells. This effect is mediated through the activation of K-ATP channels, leading to hyperpolarization of the cell membrane and reduced insulin secretion .
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazine ring enhance antiproliferative activity against tumor cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
-
Insulin Secretion Study :
A study evaluated the effects of a related benzothiazine compound on insulin secretion in vitro. The compound was found to significantly inhibit glucose-stimulated insulin release from rat islets, demonstrating its potential as a therapeutic agent for conditions like diabetes . -
Cytotoxicity Assessment :
In vitro tests on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. The IC50 values indicated strong antiproliferative effects, particularly against breast cancer and colorectal cancer cell lines, supporting further investigation into its use as an anticancer agent .
Propriétés
IUPAC Name |
methyl 4-(3-cyanophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-23-17(20)16-11-19(13-6-4-5-12(9-13)10-18)14-7-2-3-8-15(14)24(16,21)22/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVSTCTCRVNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














